(R)-8-Bromo-2-aminotetralin

描述

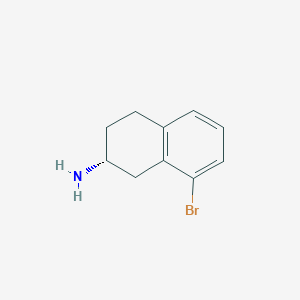

®-8-Bromo-2-aminotetralin is a chiral compound belonging to the class of aminotetralins. This compound is characterized by the presence of a bromine atom at the 8th position and an amino group at the 2nd position on the tetralin ring. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and interactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Bromo-2-aminotetralin typically involves the bromination of 2-aminotetralin. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the tetralin ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.

Industrial Production Methods: Industrial production of ®-8-Bromo-2-aminotetralin may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: ®-8-Bromo-2-aminotetralin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Reduced products like amines or alcohols.

Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

科学研究应用

Central Nervous System Disorders

(R)-8-Bromo-2-aminotetralin and its derivatives have been studied for their potential in treating various central nervous system (CNS) disorders. Research indicates that these compounds can exhibit antidepressant, anxiolytic, and antipsychotic effects. Specifically, they have shown promise in alleviating symptoms associated with depression, anxiety, and schizophrenia by acting on serotonin receptors .

Case Study:

A study on the pharmacological profile of 2-aminotetralin derivatives highlighted their efficacy in modulating serotonin (5-HT) receptor activity, which is crucial for managing neuropsychiatric disorders. The findings suggest that this compound could be developed into a selective agonist for 5-HT receptors, potentially leading to new treatments with fewer side effects compared to existing medications .

Anti-Diabetic and Anti-Obesity Effects

Recent investigations have also explored the role of this compound in metabolic disorders. Some studies suggest that this compound may possess anti-diabetic and anti-obesity properties, making it a candidate for managing metabolic syndrome . The mechanism is believed to involve modulation of neurotransmitter systems that regulate appetite and energy expenditure.

Structure-Activity Relationship Studies

The development of this compound has been guided by structure-activity relationship (SAR) studies. Researchers have utilized computational modeling to predict the interaction of this compound with various receptor subtypes. This approach has led to the identification of specific modifications that enhance its binding affinity and selectivity for target receptors .

| Modification | Effect on Binding Affinity | Target Receptor |

|---|---|---|

| Bromination at position 8 | Increased affinity | 5-HT1A |

| Alkyl substitutions | Enhanced selectivity | 5-HT2A |

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound has been achieved through innovative chemoenzymatic methods. These processes allow for high yields of the desired enantiomer while minimizing by-products, which is crucial for pharmaceutical applications .

Example:

A one-pot chemoenzymatic cascade was developed to produce enantioenriched tetrahydroisoquinolines, including this compound as an intermediate. This method demonstrated significant improvements in yield and purity compared to traditional synthetic routes .

作用机制

The mechanism of action of ®-8-Bromo-2-aminotetralin involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The ®-configuration can result in selective binding to chiral receptors, leading to distinct pharmacological effects.

相似化合物的比较

(S)-8-Bromo-2-aminotetralin: The enantiomer of ®-8-Bromo-2-aminotetralin, differing in the spatial arrangement of atoms around the chiral center.

8-Bromo-2-aminotetralin: The racemic mixture containing both ®- and (S)-enantiomers.

2-Aminotetralin: The parent compound without the bromine substitution.

Uniqueness: ®-8-Bromo-2-aminotetralin is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer or the racemic mixture. The presence of the bromine atom at the 8th position also contributes to its distinct chemical and biological properties.

生物活性

(R)-8-Bromo-2-aminotetralin is a chiral compound that belongs to the aminotetralin class, characterized by a bromine atom at the 8th position and an amino group at the 2nd position of the tetralin ring. This unique structure influences its biological activity significantly, particularly in relation to its interactions with various receptors and enzymes. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

The stereochemistry of this compound plays a crucial role in its biological functions. The bromine atom and amino group facilitate binding to specific molecular targets, leading to varied pharmacological effects. The compound's mechanism of action primarily involves:

- Receptor Binding : this compound interacts selectively with dopamine receptors, particularly the D2 subtype, which is implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

- Influence on Signaling Pathways : Through its receptor interactions, this compound can modulate downstream signaling pathways that affect mood and motor control.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-8-Bromo-2-aminotetralin | Enantiomer of this compound | Higher affinity for D2 receptors |

| 2-Aminotetralin | Lacks bromine substituent | Lower selectivity for dopamine receptors |

| 1-(3-Dimethylaminopropyl)-N-(4-methoxybenzyl)indole | Different scaffold | Cannabinoid receptor activity |

| 3-Hydroxy-N,N-dimethyltryptamine | Tryptamine derivative | Serotonergic activity |

The presence of the bromine atom in this compound enhances its selectivity and potency at dopamine receptors compared to other compounds.

Case Studies and Research Findings

-

Dopamine Receptor Interaction :

A study demonstrated that this compound exhibits selective binding to D2 receptors, influencing dopaminergic signaling pathways. This selectivity is crucial for its potential application in treating conditions like schizophrenia. -

Pharmacological Evaluation :

Research has shown that the compound can act as a lead in developing new drugs targeting specific neuropsychiatric disorders. Its unique structure allows for modifications that could enhance its therapeutic profile . -

Synthesis and Derivative Studies :

Various synthesis methods have been reported for producing this compound and its derivatives, allowing researchers to explore their biological activities systematically. These studies often focus on optimizing binding affinities and assessing pharmacological effects across different receptor types .

属性

IUPAC Name |

(2R)-8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8H,4-6,12H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXLDZYAFGPNHL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1N)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628468 | |

| Record name | (2R)-8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161661-17-2 | |

| Record name | (2R)-8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。